molecular formula C14H15F2N3O3S2 B2863619 2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034555-87-6

2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2863619
CAS RN: 2034555-87-6
M. Wt: 375.41
InChI Key: NDWZESUDGNFSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F2N3O3S2 and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FtsZ Allosteric Inhibition

This compound has been studied for its potential in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and inhibiting it could be a strategy for developing new antibiotics. The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to interact more effectively with the protein . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Anti S. aureus Activity

The compound has been associated with increased anti S. aureus activity . S. aureus is a common bacterium that can cause various infections. The compound’s fluorination is believed to enhance its inhibitory effect on FtsZ, thereby increasing its anti S. aureus activity .

Potential Use in Energetic Materials

While not directly related to the exact compound you mentioned, fluorinated compounds have been studied for their potential use in energetic materials . They can exhibit high density, poor water solubility, high thermal stability, superior mechanical sensitivity, and acceptable detonation properties . Although the exact compound “2,6-difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide” hasn’t been studied in this context, it’s possible that it could have similar properties due to its fluorination.

properties

IUPAC Name

2,6-difluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3S2/c15-10-2-1-3-11(16)13(10)24(20,21)17-8-12-18-14(19-22-12)9-4-6-23-7-5-9/h1-3,9,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWZESUDGNFSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

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